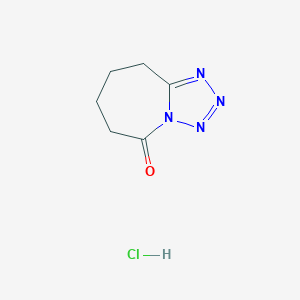
Pentazolone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentazolone hydrochloride is a synthetic compound known for its analgesic properties. It is primarily used to treat moderate to severe pain. The compound works by interacting with opioid receptors in the central nervous system, altering the perception of pain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pentazolone hydrochloride involves several steps. One common method includes the reaction of 2-dimethylallyl-5,9-dimethyl-2’-hydroxybenzomorphan with hydrochloric acid to form the hydrochloride salt. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The final product is then purified using techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Pentazolone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation and nitration reactions are common, using reagents like chlorine and nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones and carboxylic acids, while reduction can produce alcohols and amines .
Applications De Recherche Scientifique
Pentazolone hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and kinetics.
Biology: Researchers use it to investigate the effects of opioid receptor activation on cellular processes.
Medicine: The compound is studied for its potential use in pain management and as an alternative to traditional opioids.
Industry: It is used in the development of new analgesic drugs and formulations
Mécanisme D'action
Pentazolone hydrochloride exerts its effects by binding to opioid receptors in the central nervous system. It primarily acts as an agonist at the kappa and sigma opioid receptors, with a weak antagonist action at the mu receptor. This interaction inhibits ascending pain pathways, altering the perception of and response to pain. The compound also produces analgesia, respiratory depression, and sedation similar to other opioids .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentazocine: Another analgesic with similar properties but different receptor affinities.
Naloxone: Often combined with pentazolone hydrochloride to prevent misuse.
Morphine: A more potent opioid with a higher risk of addiction and side effects
Uniqueness
This compound is unique due to its mixed agonist-antagonist properties, which provide effective pain relief with a lower risk of addiction compared to other opioids. Its ability to act on multiple opioid receptors also makes it a valuable tool in pain management research .
Propriétés
Formule moléculaire |
C6H9ClN4O |
|---|---|
Poids moléculaire |
188.61 g/mol |
Nom IUPAC |
6,7,8,9-tetrahydrotetrazolo[1,5-a]azepin-5-one;hydrochloride |
InChI |
InChI=1S/C6H8N4O.ClH/c11-6-4-2-1-3-5-7-8-9-10(5)6;/h1-4H2;1H |
Clé InChI |
JVSPWEPOXOBOFW-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=O)N2C(=NN=N2)C1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-N-hydroxy-3-[1-methyl-3-(2-phenylacetyl)pyrrol-2-yl]prop-2-enamide](/img/structure/B13821437.png)

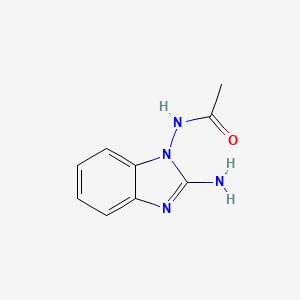
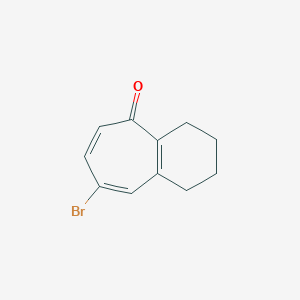
![1-[1,1-Difluoro-2-phenyl-ethyl-2-at-(tetramethylammonium)]-4-dimethylamino-pyridinium triflate](/img/structure/B13821458.png)
![ethyl 2-methyl-5-[(phenylcarbonyl)oxy]-1-({2-[(phenylcarbonyl)oxy]ethoxy}methyl)-1H-indole-3-carboxylate](/img/structure/B13821464.png)

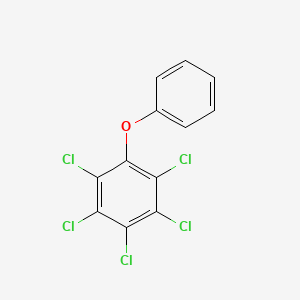
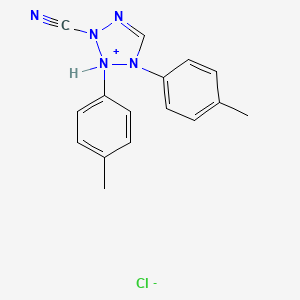
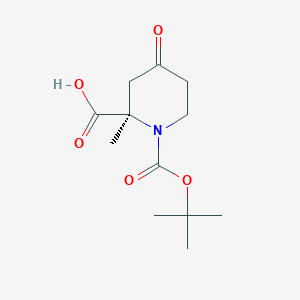

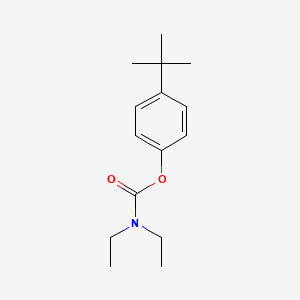
![2,4-Dibromo-6-[(cyclohexyl-methyl-amino)-methyl]-phenylamine hydrobromide](/img/structure/B13821520.png)
![N-(2,6-dimethylphenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B13821522.png)
